molecular formula C8H3Cl2NO2 B105665 4,7-Dichloroisatin CAS No. 18711-13-2

4,7-Dichloroisatin

Cat. No.: B105665
CAS No.: 18711-13-2
M. Wt: 216.02 g/mol
InChI Key: NUXYYWOWNFEMNH-UHFFFAOYSA-N
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Description

4,7-Dichloroisatin is an organic compound with the molecular formula C8H3Cl2NO2. It is a derivative of isatin, characterized by the presence of two chlorine atoms at the 4 and 7 positions of the indole ring. This compound is known for its yellow crystalline appearance and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7-Dichloroisatin can be synthesized through several methods. One common method involves the chlorination of isatin. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions often include a solvent like acetic acid and a temperature range of 50-70°C to facilitate the chlorination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloroisatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,7-Dichloroisatin has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as an enzyme inhibitor.

    Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 4,7-Dichloroisatin involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloroisatin
  • 5-Methylisatin
  • 5-Fluoroisatin

Comparison

4,7-Dichloroisatin is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. Compared to 5,7-Dichloroisatin, the 4,7 isomer may exhibit different chemical properties and reactivity patterns.

Properties

IUPAC Name

4,7-dichloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXYYWOWNFEMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=O)C(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370507
Record name 4,7-Dichloroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18711-13-2
Record name 4,7-Dichloroisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18711-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Dichloroisatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4,7-Dichloroisatin in the synthesis of substituted tryptanthrins?

A1: While the provided research abstract [] doesn't specifically mention this compound, it highlights the use of isatin and its derivatives in the synthesis of substituted tryptanthrins. this compound, being a derivative of isatin, could potentially serve as a starting material in this synthesis. The presence of chlorine atoms at the 4 and 7 positions could influence the reactivity of the molecule and lead to the formation of unique tryptanthrin derivatives with potentially different biological activities. Further research is needed to investigate the specific role and effectiveness of this compound in this reaction and to characterize the resulting tryptanthrin products.

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